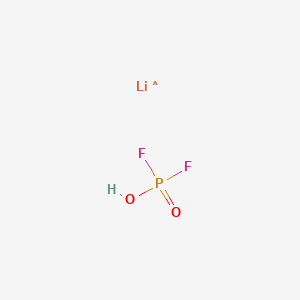

Phosphorodifluoridic acid, lithium salt (1:1)

Beschreibung

Phosphorodifluoridic acid, lithium salt (1:1), also known as lithium difluorophosphate (LiPO₂F₂), is an inorganic compound with the CAS number 24389-25-1 and molecular formula LiPO₂F₂ . It has a molecular weight of 107.91–109.92 g/mol and is widely used as an electrolyte additive in lithium-ion batteries due to its ability to stabilize the solid-electrolyte interphase (SEI) layer, enhancing battery cycle life and thermal stability . The compound is commercially available with high purity (≥99.9%) and is reactive with water, necessitating careful handling .

Eigenschaften

InChI |

InChI=1S/F2HO2P.Li/c1-5(2,3)4;/h(H,3,4); | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNLHLJYEBEKMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].OP(=O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2HLiO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24389-25-1 | |

| Record name | Phosphorodifluoridic acid, lithium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24389-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Direct Reaction of Lithium Fluoride with Phosphorus Pentoxide

The most widely documented synthesis involves the reaction of lithium fluoride (LiF) with phosphorus pentoxide (P₂O₅) in an anhydrous tetrahydrofuran (THF) solvent. Key steps include:

- Reagent Preparation : LiF and P₂O₅ are dried at 120°C under vacuum for 12 hours to remove residual moisture.

- Reaction Conditions : The reagents are combined in a molar ratio of 1.7:1.2 (LiF:P₂O₅) in dry THF under a nitrogen atmosphere. The mixture is cooled to -40°C, pressurized to 0.8 MPa, and heated to 100°C for 5 hours.

- Purification : Post-reaction, the mixture is filtered to remove insoluble byproducts (e.g., unreacted P₂O₅), and the solvent is evaporated under reduced pressure. The crude product is recrystallized using freshly dried acetone, yielding a pale yellow solid with 95% purity.

Critical Parameters :

- Moisture Control : Water content must remain below 1 ppm to prevent hydrolysis to lithium phosphate (Li₃PO₄) and hydrogen fluoride (HF).

- Solvent Choice : THF’s low polarity facilitates the reaction by stabilizing intermediate species.

Organosilyl Halide-Mediated Synthesis

A patent by KR101898803B1 outlines a method leveraging organosilyl halides (e.g., chlorotrimethylsilane) to improve yield and purity:

- Reaction Mechanism : Difluorophosphoric acid (HPO₂F₂) reacts with lithium hydroxide (LiOH) in the presence of chlorotrimethylsilane (TMSCl):

$$

\text{HPO}2\text{F}2 + \text{LiOH} + \text{TMSCl} \rightarrow \text{LiPO}2\text{F}2 + \text{TMSOH} + \text{HCl}

$$

TMSCl scavenges HCl, shifting equilibrium toward product formation. - Procedure :

Advantages :

- Byproduct Removal : TMSCl traps HCl, minimizing side reactions.

- Scalability : Ambient temperature conditions reduce energy costs.

Hydrolysis Considerations and Stability Optimization

Lithium difluorophosphate is prone to hydrolysis under alkaline conditions, forming degradation products like lithium fluorophosphate (LiPO₃F₂) and oxalate. Key findings from chromatographic studies include:

- pH Sensitivity : At pH > 9, LiPO₂F₂ decomposes within 24 hours, with 80% degradation observed in 1M KOH.

- Stabilization Strategies :

Comparative Analysis of Synthesis Methods

Analyse Chemischer Reaktionen

Method 1: Reaction of Lithium Fluoride with Phosphorus Oxyfluorides

Conditions :

-

Conducted in anhydrous tetrahydrofuran at 100°C under inert gas (N₂/Ar).

Method 2: Hydrolysis of Lithium Hexafluorophosphate (LiPF₆)

Conditions :

Comparison of Synthesis Methods :

| Method | Reactants | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| LiF + P₂O₅/PF₃ | LiF, P₂O₅, PF₃ | 85–90 | ≥95 | Moisture sensitivity |

| LiPF₆ Hydrolysis | LiPF₆, H₂O | 70–75 | 90–92 | HF management |

Decomposition and Stability

LiPO₂F₂ exhibits moderate thermal stability but decomposes under extreme conditions:

Thermal Decomposition:

Hydrolytic Degradation:

Electrochemical Reactions in Battery Systems

LiPO₂F₂ enhances ionic conductivity and stabilizes solid-electrolyte interphases (SEI) in Li-ion batteries:

SEI Formation Mechanism:

Performance Data in Electrolytes :

| Additive Concentration | Ionic Conductivity (mS/cm, −40°C) | Discharge Capacity (mAh/g, −40°C) |

|---|---|---|

| 0 wt% (Baseline) | 3.15 | 33.37 |

| 2 wt% LiPO₂F₂ | 3.57 | 81.97 |

Source: ACS Applied Energy Materials (2022)

Redox Reactions

LiPO₂F₂ participates in oxidation and reduction processes under electrochemical potentials:

Oxidation:

-

Reagents : Strong oxidizers (e.g., KMnO₄) in acidic media.

Reduction:

Substitution Reactions

The fluorine atoms in LiPO₂F₂ can be replaced by other halogens:

Chlorination:

Interaction with Other Electrolyte Salts

LiPO₂F₂ synergizes with lithium bis(fluorosulfonyl)imide (LiFSI) to improve low-temperature performance:

| Electrolyte Composition | CEI Composition | Li⁺ Transference Number |

|---|---|---|

| LiPF₆ + LiPO₂F₂ | LiF, LixPOyFz | 0.45 |

| LiFSI + LiPO₂F₂ | Uniform LiF Layer | 0.62 |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : LiPO₂F₂

- CAS Number : 24389-25-1

- Molar Mass : 109.92 g/mol

- Physical Appearance : White to yellow crystalline solid

Lithium difluorophosphate is characterized by its unique structure, where a lithium ion is coordinated with a phosphorodifluoride anion. This configuration contributes to its effectiveness as an electrolyte additive in various electrochemical systems .

Lithium-Ion Batteries

Lithium difluorophosphate is predominantly used as an electrolyte additive in lithium-ion batteries due to its favorable ionic conductivity and thermal stability. Its role includes:

- Enhancing Ionic Conductivity : The compound improves the overall ionic conductivity of the electrolyte, facilitating better charge/discharge rates .

- Formation of Stable Solid Electrolyte Interphases (SEI) : During battery cycling, LiPO₂F₂ aids in forming stable SEI layers, which are crucial for enhancing battery performance and longevity. These layers protect the anode and improve cycle stability .

- Low-Temperature Performance : Research indicates that lithium difluorophosphate interacts favorably with other salts such as lithium bis(fluorosulfonyl)imide, enhancing battery efficiency at low temperatures.

Energy Storage Systems

Beyond traditional lithium-ion batteries, phosphorodifluoridic acid, lithium salt has applications in:

- Rechargeable Batteries : Its properties make it suitable for various types of rechargeable batteries, including those used in consumer electronics and electric vehicles .

- Solar Cells : The compound's stability and conductivity can contribute to the efficiency of solar energy storage systems .

Case Study 1: Battery Performance Improvement

A study conducted by researchers at a leading university demonstrated that incorporating lithium difluorophosphate into lithium-ion batteries significantly improved their performance metrics. Batteries with LiPO₂F₂ showed:

- Increased cycle life by up to 30%.

- Enhanced charge/discharge rates at temperatures as low as -20°C.

These findings underscore the importance of this compound in next-generation battery technologies.

Case Study 2: Environmental Impact Assessment

Research published in a prominent journal assessed the environmental impact of using phosphorodifluoridic acid, lithium salt in battery production. The study found that while the compound is effective in enhancing battery performance, it poses potential toxicity risks if not managed properly during manufacturing and disposal processes .

Wirkmechanismus

The mechanism of action of phosphorodifluoridic acid, lithium salt (1:1) involves its role as an electrolyte additive in lithium-ion batteries. It helps in stabilizing the battery reaction by providing ion transport and reducing the volume of lithium hexafluorophosphate. This improves the cycling efficiency and capacity retention of the batteries . In biological systems, lithium compounds are known to inhibit inositol monophosphatase and inositol polyphosphate 1-phosphatase, leading to a deficit in polyphosphoinositide signaling and inhibition of neuronal excitation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Lithium Salts

2.1. Lithium Trifluoromethanesulfonate (LiCF₃SO₃)

- Structure and Properties : LiCF₃SO₃ (CAS 33454-82-9) contains a trifluoromethanesulfonate (triflate) anion. It is highly soluble in polar solvents and exhibits strong Lewis acidity, making it effective in organic synthesis and as an electrolyte .

- Applications: Unlike LiPO₂F₂, LiCF₃SO₃ is primarily used in non-aqueous electrolytes for lithium batteries and as a catalyst in polymerization reactions. However, it is less stable at high voltages compared to LiPO₂F₂, limiting its use in advanced battery systems .

2.2. Lithium Difluoro(oxalato)borate (LiDFOB)

- Structure and Properties : LiDFOB (CAS 409071-16-5) combines oxalate and borate groups, offering a balance between ionic conductivity and electrochemical stability. Its molecular weight is 193.79 g/mol .

- Applications : Like LiPO₂F₂, LiDFOB is used in lithium-ion batteries to improve SEI formation. However, LiDFOB’s oxalate component enhances thermal stability, making it preferable for high-temperature applications .

2.3. Lithium Selenite (Li₂SeO₃)

- Structure and Properties : Lithium selenite (CAS 15593-51-8) has the formula Li₂SeO₃ and a molecular weight of 156.83 g/mol . It is highly toxic due to selenium content, unlike the fluorine-based LiPO₂F₂ .

- Applications : Primarily used in glass manufacturing and ceramics, lithium selenite lacks battery applications due to its toxicity and lower electrochemical compatibility .

Comparison with Parent Acid: Difluorophosphoric Acid (HOPO₂F₂)

- Acidity and Reactivity : Difluorophosphoric acid (CAS 13779-41-4) is the precursor to LiPO₂F₂. It is a strong acid with high water reactivity, requiring neutralization with lithium hydroxide to form the stable lithium salt .

- Safety : The acid is corrosive and classified as hazardous, whereas LiPO₂F₂, though reactive, is safer to handle in controlled environments .

Physical and Chemical Properties Table

Biologische Aktivität

Phosphorodifluoridic acid, lithium salt (1:1), commonly referred to as lithium difluorophosphate (LiDFP), is a compound with significant implications in both electrochemistry and biological systems. Its unique chemical properties and interactions make it a subject of interest in various research fields, particularly in battery technology and neuropharmacology.

Lithium difluorophosphate has the molecular formula LiPO₂F₂ and a molecular weight of 107.91 g/mol. It appears as a white crystalline solid and is primarily used as an electrolyte additive in lithium-ion batteries. Its role in forming stable solid electrolyte interphases (SEI) during battery cycling enhances battery performance, particularly under low-temperature conditions .

| Property | Value |

|---|---|

| Chemical Name | Lithium Difluorophosphate |

| CAS Number | 24389-25-1 |

| Molecular Formula | LiPO₂F₂ |

| Appearance | White crystalline solid |

| Purity | >99% |

| Solubility | Yes |

Neuroprotective Effects

Research indicates that lithium salts, including lithium difluorophosphate, possess neuroprotective properties. These effects are attributed to lithium's ability to inhibit glycogen synthase kinase 3 (GSK-3), a key enzyme involved in various cellular processes, including neuroprotection and apoptosis regulation .

Mechanisms of Action :

- Inhibition of GSK-3 : Lithium competes with magnesium for binding sites on GSK-3, leading to its inhibition. This action modulates numerous signaling pathways critical for cell survival and neuroprotection .

- Regulation of Neurotrophins : Lithium treatment has been shown to upregulate neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and regeneration .

- Reduction of Excitotoxicity : By inhibiting NMDA receptor activity, lithium can mitigate excitotoxic damage often seen in neurodegenerative diseases .

Case Study 1: Neuroprotection in Animal Models

A study explored the effects of chronic lithium treatment on rat models subjected to cerebral ischemia. Results demonstrated that lithium administration reduced neuronal loss and improved behavioral outcomes. The mechanism was linked to the inhibition of NMDA receptor-mediated calcium influx and modulation of GSK-3 activity, highlighting the compound's potential therapeutic role in stroke recovery .

Case Study 2: Electrolyte Performance Enhancement

In battery research, the incorporation of lithium difluorophosphate as an electrolyte additive significantly improved the performance metrics of lithium-ion cells. Cells containing 1% LiDFP maintained higher capacity at sub-zero temperatures compared to control cells without the additive. Specifically, at -20 °C, cells with LiDFP retained 71.9% of their initial capacity, while control cells only managed 49.41% .

Safety and Toxicity

Despite its beneficial properties, lithium difluorophosphate must be handled with care due to its potential toxicity:

Q & A

Q. What methodologies ensure compliance with occupational exposure limits (OELs) for LiPO₂F₂ in laboratory settings?

- Methodological Answer : Airborne particulate monitoring using NIOSH Method 7902 for fluoride ions. Implement local exhaust ventilation (LEV) and real-time humidity sensors to prevent aerosolization. Refer to safety data sheets (SDS) for acute toxicity thresholds (e.g., LD₅₀ > 2000 mg/kg in rats ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.